Neoantimycin
Neoantimycin
N-[(3S,14S,15S)-15-benzyl-10-[(2S)-butan-2-yl]-14-hydroxy-7,13,13-trimethyl-2,5,9,12-tetraoxo-3-propan-2-yl-1,4,8,11-tetraoxacyclopentadec-6-yl]-3-formamido-2-hydroxybenzamide is a natural product found in Streptomyces orinoci with data available.
Brand Name:
Vulcanchem
CAS No.:
22862-63-1
VCID:
VC20772013
InChI:
InChI=1S/C36H46N2O12/c1-8-20(4)29-34(45)47-21(5)26(38-31(42)23-15-12-16-24(27(23)40)37-18-39)32(43)49-28(19(2)3)33(44)48-25(17-22-13-10-9-11-14-22)30(41)36(6,7)35(46)50-29/h9-16,18-21,25-26,28-30,40-41H,8,17H2,1-7H3,(H,37,39)(H,38,42)/t20-,21?,25-,26?,28-,29?,30+/m0/s1
SMILES:
CCC(C)C1C(=O)OC(C(C(=O)OC(C(=O)OC(C(C(C(=O)O1)(C)C)O)CC2=CC=CC=C2)C(C)C)NC(=O)C3=C(C(=CC=C3)NC=O)O)C
Molecular Formula:
C36H46N2O12
Molecular Weight:
698.8 g/mol
Neoantimycin
CAS No.: 22862-63-1
Cat. No.: VC20772013
Molecular Formula: C36H46N2O12
Molecular Weight: 698.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | N-[(3S,14S,15S)-15-benzyl-10-[(2S)-butan-2-yl]-14-hydroxy-7,13,13-trimethyl-2,5,9,12-tetraoxo-3-propan-2-yl-1,4,8,11-tetraoxacyclopentadec-6-yl]-3-formamido-2-hydroxybenzamide is a natural product found in Streptomyces orinoci with data available. |
|---|---|
| CAS No. | 22862-63-1 |
| Molecular Formula | C36H46N2O12 |
| Molecular Weight | 698.8 g/mol |
| IUPAC Name | N-[(3S,14S,15S)-15-benzyl-10-[(2S)-butan-2-yl]-14-hydroxy-7,13,13-trimethyl-2,5,9,12-tetraoxo-3-propan-2-yl-1,4,8,11-tetraoxacyclopentadec-6-yl]-3-formamido-2-hydroxybenzamide |
| Standard InChI | InChI=1S/C36H46N2O12/c1-8-20(4)29-34(45)47-21(5)26(38-31(42)23-15-12-16-24(27(23)40)37-18-39)32(43)49-28(19(2)3)33(44)48-25(17-22-13-10-9-11-14-22)30(41)36(6,7)35(46)50-29/h9-16,18-21,25-26,28-30,40-41H,8,17H2,1-7H3,(H,37,39)(H,38,42)/t20-,21?,25-,26?,28-,29?,30+/m0/s1 |
| Standard InChI Key | JIJATTFJYJZEBT-VFVHXOKRSA-N |
| Isomeric SMILES | CC[C@H](C)C1C(=O)OC(C(C(=O)O[C@H](C(=O)O[C@H]([C@H](C(C(=O)O1)(C)C)O)CC2=CC=CC=C2)C(C)C)NC(=O)C3=C(C(=CC=C3)NC=O)O)C |
| SMILES | CCC(C)C1C(=O)OC(C(C(=O)OC(C(=O)OC(C(C(C(=O)O1)(C)C)O)CC2=CC=CC=C2)C(C)C)NC(=O)C3=C(C(=CC=C3)NC=O)O)C |
| Canonical SMILES | CCC(C)C1C(=O)OC(C(C(=O)OC(C(=O)OC(C(C(C(=O)O1)(C)C)O)CC2=CC=CC=C2)C(C)C)NC(=O)C3=C(C(=CC=C3)NC=O)O)C |
| Appearance | White solid |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator